



# Application Notes and Protocols: Terbium-161 Conjugation to PSMA-Targeting Ligands

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terbium-161 |           |
| Cat. No.:            | B1209772    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Targeted radionuclide therapy is a rapidly advancing field in oncology, with Prostate-Specific Membrane Antigen (PSMA) emerging as a key target for treating metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] While Lutetium-177 (177Lu) has been the cornerstone for PSMA-targeted therapies, new radionuclides are being explored to enhance therapeutic efficacy.[5] **Terbium-161** (161Tb) is a promising alternative, exhibiting similar chemical properties to 177Lu, which allows for its integration into existing chelator and ligand systems like PSMA-617 and PSMA-I&T.[5][6]

 $^{161}$ Tb's key advantage lies in its unique decay profile. In addition to β<sup>-</sup> radiation comparable to  $^{177}$ Lu,  $^{161}$ Tb emits a significant spectrum of low-energy Auger and conversion electrons.[1][5][7] These short-range electrons deposit a high amount of energy locally (high linear energy transfer), potentially leading to increased cytotoxicity, especially in single cells and micrometastases.[8][9][10] Preclinical and early clinical studies have demonstrated that  $^{161}$ Tb-labeled PSMA ligands can deliver higher absorbed radiation doses to tumors compared to their  $^{177}$ Lu counterparts, suggesting superior therapeutic potential.[8][11]

These application notes provide detailed protocols for the radiolabeling of PSMA-targeting ligands with <sup>161</sup>Tb, subsequent quality control measures, and methods for in vitro and in vivo evaluation.



## Radiolabeling Protocol: 161Tb-PSMA-617

This protocol describes the conjugation of no-carrier-added ¹6¹TbCl₃ to the DOTA-containing ligand, PSMA-617. The DOTA chelator is commonly used for radiolabeling with trivalent radiometals like ¹6¹Tb and ¹77Lu.[6][12]

# Workflow for <sup>161</sup>Tb-PSMA Ligand Preparation



Click to download full resolution via product page

Caption: Workflow for the radiolabeling of PSMA-617 with **Terbium-161**.



### **Materials**

- 161TbCl<sub>3</sub> solution (in 0.01 M HCl)
- PSMA-617 (or other DOTA-conjugated PSMA ligand)
- Sodium ascorbate buffer (pH 4.5-5.0)
- HEPES buffer
- Sterile, metal-free reaction vials
- · Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

# Methodology

- Preparation: In a sterile, metal-free reaction vial, add the PSMA-617 ligand. The amount will depend on the desired specific activity.
- Buffering: Add the reaction buffer (e.g., sodium ascorbate) to the vial to achieve a final pH between 4.5 and 5.0. Ascorbate also acts as a radioprotectant to prevent radiolysis.[13]
- Radionuclide Addition: Carefully add the <sup>161</sup>TbCl<sub>3</sub> solution to the vial containing the ligand and buffer.
- Incubation: Securely cap the vial and incubate at 95°C for 15-30 minutes.
- Cooling: After incubation, allow the vial to cool to room temperature.
- Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC (see Section 2). The final product, <sup>161</sup>Tb-PSMA-617, should have an RCP greater than 95%.
- Formulation: If the RCP is acceptable, the product can be formulated in a suitable vehicle (e.g., saline with ascorbic acid) for in vitro or in vivo use and passed through a sterile filter.



# **Quality Control Protocols**

# A. Radiochemical Purity (RCP) Determination

- Method: Radio-Thin Layer Chromatography (radio-TLC) or Radio-High Performance Liquid Chromatography (radio-HPLC).
- Radio-TLC Protocol:
  - Spot a small volume (~1 μL) of the reaction mixture onto a TLC strip (e.g., silica gel).
  - Develop the strip using a suitable mobile phase (e.g., a mixture of ammonium acetate, methanol, and DTPA) to separate the radiolabeled conjugate from free <sup>161</sup>Tb.
  - Scan the strip using a radio-TLC scanner to quantify the radioactivity distribution and calculate the percentage of <sup>161</sup>Tb incorporated into the PSMA ligand.
- Radio-HPLC Protocol:
  - Inject a small volume of the reaction mixture into an HPLC system equipped with a suitable column (e.g., C18) and a radioactivity detector.
  - Elute with a gradient of solvents (e.g., water and acetonitrile with 0.1% TFA).
  - Analyze the resulting chromatogram to identify and quantify the peaks corresponding to <sup>161</sup>Tb-PSMA-617 and any impurities (like free <sup>161</sup>Tb).[13]

## **B.** In Vitro Stability

- Protocol:
  - Incubate an aliquot of the final <sup>161</sup>Tb-PSMA-617 product in saline and in human serum at 37°C.[14]
  - At various time points (e.g., 1, 24, 48, 72 hours), analyze samples using radio-TLC or radio-HPLC to determine the RCP.
  - The conjugate is considered stable if the RCP remains above 90-95% over the time course. Studies have shown <sup>161</sup>Tb-PSMA-617 to be stable for up to 72 hours.[13][15][16]



## C. Lipophilicity Determination (LogP)

- · Protocol:
  - Add a sample of <sup>161</sup>Tb-PSMA-617 to a vial containing equal volumes of n-octanol and phosphate-buffered saline (PBS).
  - Vortex the mixture vigorously for several minutes.
  - Centrifuge to ensure complete phase separation.
  - Sample equal volumes from both the n-octanol and PBS layers and measure the radioactivity in a gamma counter.
  - Calculate the LogP value as the base-10 logarithm of the ratio of counts per minute (CPM)
    in the octanol phase to the CPM in the PBS phase. A negative LogP value indicates a
    hydrophilic compound.[13]

Table 1: Summary of Radiolabeling and OC Data

| Parameter                     | Ligand                   | Value              | Reference     |
|-------------------------------|--------------------------|--------------------|---------------|
| Radiochemical<br>Yield/Purity | PSMA-617                 | >98%               | [1][6]        |
| PSMA-617                      | 97.99 ± 2.01%            | [13][15][16]       |               |
| ART-101                       | >95%                     | [14]               |               |
| Specific Activity             | PSMA-617                 | Up to 100 MBq/nmol | [1][2][3][11] |
| In Vitro Stability (72h)      | PSMA-617                 | >95%               | [13][15]      |
| ART-101                       | >90% (in human<br>serum) | [14]               |               |
| Lipophilicity (LogP)          | PSMA-617                 | -2.15 ± 0.31       | [13]          |

# In Vitro Evaluation Protocols Mechanism of Action of <sup>161</sup>Tb-PSMA Ligands





Click to download full resolution via product page

Caption: <sup>161</sup>Tb-PSMA binds to PSMA, is internalized, and emits radiation causing DNA damage.



## A. Cell Uptake and Internalization Assay

- Cell Lines: Use a PSMA-positive cell line (e.g., PC-3 PIP, LNCaP) and a PSMA-negative control line (e.g., PC-3 flu).[1][13]
- Protocol:
  - Seed cells in multi-well plates and allow them to attach overnight.
  - Incubate the cells with a known concentration of <sup>161</sup>Tb-PSMA-617 at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
  - Total Uptake: At each time point, wash the cells with cold PBS to remove unbound radioligand. Lyse the cells and measure the radioactivity in a gamma counter.
  - Internalization: For a parallel set of wells, after the incubation period, add an acidic buffer (e.g., glycine buffer, pH 2.8) for 5-10 minutes to strip off surface-bound radioactivity. Wash with PBS, lyse the cells, and measure the internalized radioactivity.
  - Specificity: To demonstrate PSMA-specific binding, perform blocking studies by coincubating the cells with an excess of non-radiolabeled PSMA ligand.
  - Express results as a percentage of the added activity per million cells.

### **B.** Cytotoxicity Assays

- MTT Assay (Cell Viability):
  - Seed cells in 96-well plates.
  - Treat cells with increasing concentrations of <sup>161</sup>Tb-PSMA-617 (e.g., 0.1 to 10 MBq/mL) and incubate for a defined period (e.g., 24-72 hours).[13]
  - Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
  - Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at ~570 nm.



- Calculate cell viability relative to untreated control cells.
- Clonogenic Assay (Cell Survival):
  - Treat cells in suspension or as monolayers with <sup>161</sup>Tb-PSMA-617 for a specified time.
  - Plate a known number of viable cells into new culture dishes and incubate for 10-14 days to allow colony formation.
  - Fix and stain the colonies (e.g., with crystal violet).
  - Count colonies containing ≥50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.

# **Preclinical Data Summary**

Studies consistently show that <sup>161</sup>Tb-PSMA conjugates are more effective than their <sup>177</sup>Lu counterparts in preclinical models.[1][11]

# Table 2: Comparative In Vitro Efficacy (161Tb-PSMA-617 vs. 177Lu-PSMA-617)



| Assay                         | Finding                                                                                                                                  | Cell Line | Reference     |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|---------------|
| Cell Viability (MTT)          | <sup>161</sup> Tb was significantly<br>more effective at<br>reducing viability at<br>concentrations of 0.1–<br>10 MBq/mL.                | PC-3 PIP  | [13]          |
| Cell Survival<br>(Clonogenic) | <sup>161</sup> Tb was up to 3-fold<br>more effective at<br>reducing cell survival.                                                       | PC-3 PIP  | [6]           |
| General Comparison            | Viability and survival of PC-3 PIP cells were more reduced with <sup>161</sup> Tb-PSMA-617 across the entire concentration range tested. | PC-3 PIP  | [1][3][4][11] |

**Table 3: Comparative In Vivo Data (Tumor-Bearing Mice)** 



| Parameter               | <sup>161</sup> Tb-PSMA<br>Conjugate                          | <sup>177</sup> Lu-PSMA<br>Conjugate                   | Finding                                                                                                        | Reference     |
|-------------------------|--------------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|---------------|
| Biodistribution         | Equal tissue<br>distribution<br>profiles.                    | Equal tissue<br>distribution<br>profiles.             | The radionuclide does not alter the pharmacokinetic profile of the ligand.                                     | [1][3][6]     |
| Tumor-Absorbed<br>Dose  | 6.10 ± 6.59<br>Gy/GBq (PSMA-<br>617)                         | 2.59 ± 3.30<br>Gy/GBq (PSMA-<br>617)                  | 161Tb delivered a ~2.4-fold higher dose to tumor lesions.                                                      | [8]           |
| Tumor-Absorbed<br>Dose  | 1.7 ± 0.3<br>Gy/MBq (ART-<br>101)                            | 0.6 ± 0.1<br>Gy/MBq (PSMA-<br>617)                    | <sup>161</sup> Tb-ART-101<br>delivered a 2.8-<br>fold higher dose<br>than <sup>177</sup> Lu-<br>PSMA-617.      | [14]          |
| Therapeutic<br>Efficacy | Median survival:<br>36 days (5 MBq),<br>65 days (10<br>MBq). | N/A (Control<br>survival: 19<br>days)                 | shows a clear, activity-dependent survival benefit.                                                            | [1][2][3][11] |
| Therapeutic<br>Efficacy | Significant tumor regression and prolonged survival.         | Less effective<br>than <sup>161</sup> Tb-ART-<br>101. | showed superior anti-tumor effects compared to both <sup>161</sup> Tb-PSMA-617 and <sup>177</sup> Lu-PSMA-617. | [14]          |

# **In Vivo Experimental Protocol**

This protocol outlines a general procedure for evaluating the biodistribution and therapeutic efficacy of <sup>161</sup>Tb-PSMA ligands in a xenograft mouse model.



## **Workflow for In Vivo Preclinical Study**



Click to download full resolution via product page

Caption: General workflow for in vivo evaluation of <sup>161</sup>Tb-PSMA radiopharmaceuticals.

## Methodology

 Animal Model: Use immunodeficient mice (e.g., athymic nude mice). Inoculate the mice subcutaneously with a PSMA-positive human prostate cancer cell line (e.g., PC-3 PIP). Allow tumors to grow to a suitable size (e.g., 100-150 mm³).



### • Biodistribution Study:

- Inject a cohort of tumor-bearing mice intravenously (i.v.) with a known activity of <sup>161</sup>Tb-PSMA-617 (e.g., 1-5 MBq).
- At selected time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h), euthanize groups of mice.
- Harvest tumors, blood, and major organs (kidneys, liver, spleen, etc.).
- Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
- Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

### SPECT/CT Imaging:

- Inject tumor-bearing mice with <sup>161</sup>Tb-PSMA-617 (e.g., 20-30 MBq).
- At various time points, anesthetize the mice and perform SPECT/CT imaging to visualize the biodistribution of the radioligand and confirm tumor targeting.

#### Therapy Study:

- Randomize tumor-bearing mice into different treatment groups:
  - Vehicle control (saline)
  - <sup>161</sup>Tb-PSMA-617 (low dose, e.g., 5 MBq)
  - 161Tb-PSMA-617 (high dose, e.g., 10 MBq)
  - (Optional) <sup>177</sup>Lu-PSMA-617 comparator group
- Administer the treatments via i.v. injection.
- Monitor the mice regularly (e.g., 2-3 times per week) for tumor volume (using caliper measurements), body weight, and overall health.



 Follow the mice until they reach a predefined endpoint (e.g., tumor volume limit, significant weight loss) and record survival data.[14]

### Conclusion

**Terbium-161** represents a significant advancement in the field of PSMA-targeted radionuclide therapy. Its unique emission of Auger and conversion electrons provides a dosimetric advantage over <sup>177</sup>Lu, which has been shown to translate into superior preclinical efficacy.[1][4] [11] The protocols outlined in these notes provide a framework for the successful conjugation, quality control, and evaluation of <sup>161</sup>Tb-PSMA radiopharmaceuticals. The similar chemistry between terbium and lutetium facilitates a seamless transition for research laboratories already working with <sup>177</sup>Lu, paving the way for further investigation and potential clinical translation of this highly promising therapeutic agent.[5]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. gup.ub.gu.se [gup.ub.gu.se]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer [inis.iaea.org]
- 5. openmedscience.com [openmedscience.com]
- 6. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [161Tb]Tb-PSMA-617 radioligand therapy in patients with mCRPC: preliminary dosimetry results and intra-individual head-to-head comparison to [177Lu]Lu-PSMA-617 [thno.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]



- 11. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chelating Agent May Reduce Toxicity Associated With PSMA Radiopharmaceutical Therapy - The ASCO Post [ascopost.com]
- 13. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Terbium-161 Conjugation to PSMA-Targeting Ligands]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#terbium-161-conjugation-to-psmatargeting-ligands]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com